2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid
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Description
2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid, also known as DEPOBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DEPOBA is a derivative of the natural amino acid leucine and is structurally similar to other compounds that have been shown to have various biological activities.
Scientific Research Applications
Intermolecular Hydrogen Bonding
A study by Wash et al. (1997) explored the molecular recognition and intermolecular hydrogen bonding capabilities of a compound similar to 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid. This study highlighted the potential of such compounds in forming hydrogen-bonded dimers, which could be significant in the development of new materials or pharmaceuticals (Wash et al., 1997).
Synthesis of Novel Compounds
Research by El-Hashash et al. (2015) utilized a derivative of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid for synthesizing a series of heterocyclic compounds. These compounds have potential antibacterial activities, demonstrating the chemical's role in developing new antimicrobial agents (El-Hashash et al., 2015).
Enzymatic Hydrolysis and Drug Synthesis
A study by Ramesh et al. (2017) involved the enantioselective hydrolysis of a related compound for the synthesis of drugs like rosuvastatin. This research indicates the potential application of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid in pharmaceutical synthesis, especially in producing statins (Ramesh et al., 2017).
Catalysis and Chemical Synthesis
Yavari et al. (2002) demonstrated the use of a related compound in catalyzing the synthesis of specific pyrrole derivatives. This kind of research underscores the role of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid and its derivatives in catalyzing chemical reactions, which is crucial in synthetic chemistry (Yavari et al., 2002).
Enzyme Inhibition Studies
Laufer et al. (1994) investigated a pyrrolizine derivative of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid, which inhibits cyclo-oxygenase and 5-lipoxygenase enzymes. This research is significant in the field of pharmacology, especially concerning anti-inflammatory and analgesic drug development (Laufer et al., 1994).
properties
IUPAC Name |
4-(4-ethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-10-5-7-11(8-6-10)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAMADRFYJDLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249486 |
Source
|
Record name | 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid | |
CAS RN |
951893-33-7 |
Source
|
Record name | 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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